molecular formula C28H28N8O2 B2687032 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 887224-12-6

1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Numéro de catalogue: B2687032
Numéro CAS: 887224-12-6
Poids moléculaire: 508.586
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one class, a heterocyclic framework recognized for its pharmacological versatility. The core structure integrates a triazole ring fused with a quinazolinone system, which is further substituted with a phenethyl group at position 4 and a 3-oxopropyl chain at position 1. Such modifications are often explored in CNS-targeting agents due to piperazine's role in enhancing blood-brain barrier permeability and pyrimidine's prevalence in kinase inhibition .

Propriétés

Numéro CAS

887224-12-6

Formule moléculaire

C28H28N8O2

Poids moléculaire

508.586

Nom IUPAC

1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C28H28N8O2/c37-25(33-17-19-34(20-18-33)27-29-14-6-15-30-27)12-11-24-31-32-28-35(16-13-21-7-2-1-3-8-21)26(38)22-9-4-5-10-23(22)36(24)28/h1-10,14-15H,11-13,16-20H2

SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic molecule that has attracted attention for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The compound features several key structural components:

  • Triazole and Quinazoline Moieties : These are known for their biological activities, including anticancer and antimicrobial properties.
  • Piperazine Ring : Commonly found in many pharmaceuticals, piperazine derivatives often exhibit anxiolytic and antipsychotic effects.
  • Pyrimidine Substitution : The presence of pyrimidine enhances the compound's ability to interact with nucleic acids and proteins.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cells. The triazole moiety is particularly notable for its role as a bioisostere of amides, which can enhance stability against enzymatic degradation while retaining or improving biological activity . The compound's structure allows it to potentially inhibit key enzymes or modulate receptor activity, leading to various pharmacological effects.

Antitumor Activity

Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
  • Efficacy : The compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics like Cisplatin. Specifically, certain derivatives exhibited IC50 values as low as 17.83 μM against MDA-MB-231 cells .

Antimicrobial Activity

The structural components suggest potential antimicrobial properties. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. The mechanism may involve disruption of bacterial cell walls or interference with nucleic acid synthesis.

CNS Activity

Given the presence of the piperazine ring, the compound may also exhibit central nervous system (CNS) activity. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects. Preliminary studies could focus on behavioral assays in animal models to evaluate these properties.

Study 1: Anticancer Efficacy

A recent study synthesized a series of triazoloquinazoline derivatives and tested their antiproliferative activity. Among these derivatives, those similar to our compound showed promising results:

CompoundCell LineIC50 (μM)
4cMDA-MB-23117.83
4jMCF-719.73

These results indicate that modifications in the side chains significantly affect the biological activity .

Study 2: Mechanistic Insights

In another investigation, the interaction of triazole-containing compounds with specific protein targets was assessed using molecular docking studies. The findings suggested that these compounds could effectively bind to active sites of enzymes involved in cancer metabolism, leading to reduced cell viability .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives to highlight substituent-driven pharmacological variations:

Compound Core Structure Key Substituents Pharmacological Activity Reference
Target Compound : 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one [1,2,4]triazolo[4,3-a]quinazolin-5-one - 4-Phenethyl
- 1-(3-oxopropyl)-linked pyrimidinyl-piperazine
Hypothesized CNS modulation (e.g., serotonin/dopamine receptors) or kinase inhibition
Alagarsamy et al. (2005) : 1-substituted-4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones [1,2,4]triazolo[4,3-a]quinazolin-5-one - 4-Phenyl
- Variable 1-position substituents (e.g., alkyl, aryl)
H1-antihistaminic activity (IC₅₀: 0.8–2.1 µM)
4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazinyl]-3-oxopropyl}-[1,2,4]triazolo[4,3-a]quinazolin-5-one [1,2,4]triazolo[4,3-a]quinazolin-5-one - 4-(2-Chlorobenzyl)
- 1-(3-oxopropyl)-linked 3-methoxyphenyl-piperazine
Potential serotonin receptor (5-HT1A/2A) antagonism; enhanced lipophilicity (clogP: ~4.2)
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives Pyrimido[4,5-d]pyrimidinone - Ethoxy/methylpiperazine at phenyl
- Acrylamide side chain
Kinase inhibition (e.g., EGFR, IC₅₀: <10 nM)

Key Findings:

Substituent Impact on Bioactivity :

  • The phenethyl group in the target compound may enhance CNS penetration compared to the phenyl group in Alagarsamy’s H1-antihistamines, as alkyl chains improve lipid solubility .
  • The pyrimidinyl-piperazine substituent differentiates the target compound from the 3-methoxyphenyl-piperazine analogue (). Pyrimidine’s electron-deficient ring could favor kinase or purinergic receptor interactions, whereas methoxyaryl groups are common in serotonin receptor ligands .

Receptor Selectivity: Alagarsamy’s derivatives lack piperazine moieties, correlating with peripheral H1-antihistaminic effects.

Synthetic Flexibility :

  • The 3-oxopropyl linker in the target compound allows modular substitution, similar to ’s derivatives. This flexibility enables optimization of pharmacokinetic properties (e.g., t₁/₂, clogP) without altering the core pharmacophore .

Contradictions in Activity: While ’s compounds exhibit antihistaminic activity, piperazine-linked triazoloquinazolinones (e.g., target compound) may diverge mechanistically, as seen in pyrimido-pyrimidinones () with kinase inhibition .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Alagarsamy’s Derivative Compound
Molecular Weight ~550 g/mol ~320 g/mol ~580 g/mol
clogP ~3.8 (estimated) 2.1–2.9 ~4.2
Hydrogen Bond Donors 2 1 2

Table 2: Pharmacological Data (Hypothesized)

Compound Target Receptor Potency (IC₅₀) Selectivity Over Off-Targets
Target Compound 5-HT2A/D2 ~50 nM (estimated) 10-fold over 5-HT1A
Compound H1 Histamine 0.8–2.1 µM >100-fold over H2/H3
Compound EGFR Kinase <10 nM 50-fold over VEGFR

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Condensation reactions to introduce the triazoloquinazolinone core (e.g., hydrazine-mediated cyclization steps under acidic/basic conditions) .
  • Coupling reactions to attach the pyrimidinyl-piperazine and phenethyl moieties, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Example reaction optimization table:
StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationHydrazine hydrate, EtOH, reflux6592%
Piperazine couplingDIPEA, DMF, 70°C4589%

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assigns proton environments (e.g., distinguishing triazole and quinazoline protons) and confirms substitution patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects isotopic patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo-propyl group) .

Q. How can researchers predict biological targets based on structural motifs?

The compound’s piperazine-pyrimidine moiety suggests affinity for serotonin/dopamine receptors, while the triazoloquinazolinone core may inhibit kinases or phosphodiesterases . Computational docking (e.g., AutoDock Vina) against PDB structures (e.g., 3LD6 for fungal enzymes) can prioritize targets .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

  • Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions .
  • Catalyst screening : Test Pd-based catalysts or phase-transfer agents to enhance reactivity .
  • Temperature gradients : Gradual heating (40°C → 80°C) improves regioselectivity .

Q. How to resolve contradictions in biological activity data across assays?

  • Dose-response validation : Use orthogonal assays (e.g., ELISA and SPR) to confirm target engagement .
  • Metabolite screening : LC-MS/MS can identify degradation products that interfere with activity .
  • Cell-line specificity : Compare results in primary vs. immortalized cells to rule out artifactual responses .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Prodrug design : Introduce phosphate or PEGylated groups at the phenethyl moiety .
  • Co-crystallization studies : Identify solubility-enhancing excipients (e.g., cyclodextrins) via X-ray diffraction .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Scaffold modifications : Synthesize analogs with variations in the pyrimidine ring (e.g., 4-chloro vs. 4-methoxy) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .

Q. What computational methods predict off-target interactions?

  • Similarity ensemble approach (SEA) : Compare structural fingerprints against ChEMBL databases .
  • Molecular dynamics simulations : Assess binding stability to non-target proteins (e.g., cytochrome P450 isoforms) .

Q. How to optimize selectivity between related enzymes (e.g., kinase isoforms)?

  • Alanine scanning mutagenesis : Identify key residues in the ATP-binding pocket for selective inhibition .
  • Free-energy perturbation (FEP) : Calculate binding energy differences between isoforms using MOE .

Q. How to analyze metabolic stability in vitro?

  • Microsomal incubation : Monitor parent compound depletion via LC-MS in human liver microsomes (+NADPH) .
  • CYP inhibition assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.